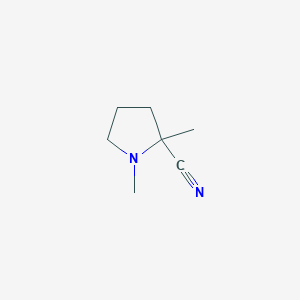
1,2-Dimethyl-2-pyrrolidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-2-pyrrolidinecarbonitrile (DMPC) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrrolidine derivatives and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. DMPC has been extensively studied for its potential applications in drug discovery, catalysis, and materials science.
作用機序
The mechanism of action of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is not well understood. It is believed to act as a chiral auxiliary by inducing a conformational change in the substrate, which leads to the formation of a chiral product. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to coordinate with the transition metal catalyst, which enhances its reactivity and selectivity. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to act as a building block by forming covalent bonds with other molecules to form functional materials.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,2-Dimethyl-2-pyrrolidinecarbonitrile. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also stable under normal laboratory conditions. Further studies are needed to determine its potential toxicity and physiological effects.
実験室実験の利点と制限
1,2-Dimethyl-2-pyrrolidinecarbonitrile has several advantages for lab experiments, including its ability to act as a chiral auxiliary in organic synthesis, its effectiveness as a ligand for transition metal catalysts, and its versatility as a building block for functional materials. However, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has some limitations, including its high cost and limited availability. It is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for 1,2-Dimethyl-2-pyrrolidinecarbonitrile research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in drug discovery, catalysis, and materials science. Further studies are also needed to determine its potential toxicity and physiological effects. Overall, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has the potential to be a valuable tool for scientific research and its applications are likely to expand in the future.
合成法
1,2-Dimethyl-2-pyrrolidinecarbonitrile can be synthesized using various methods, including the reaction of pyrrolidine with acrylonitrile, the reaction of pyrrolidine with chloroacetonitrile, and the reaction of pyrrolidine with ethyl chloroformate. The most commonly used method involves the reaction of pyrrolidine with acrylonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 1,2-Dimethyl-2-pyrrolidinecarbonitrile as a white solid, which can be purified by recrystallization.
科学的研究の応用
1,2-Dimethyl-2-pyrrolidinecarbonitrile has various applications in scientific research, including drug discovery, catalysis, and materials science. In drug discovery, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a chiral auxiliary to synthesize enantiopure compounds. It has been shown to be an effective chiral auxiliary for the synthesis of a wide range of compounds, including amino acids, β-lactams, and heterocycles. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a ligand for transition metal catalysts. It has been shown to be an effective ligand for the asymmetric hydrogenation of ketones and imines. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a building block for the synthesis of functional materials, such as dendrimers and polymers.
特性
IUPAC Name |
1,2-dimethylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKXDDULMDXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-2-pyrrolidinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







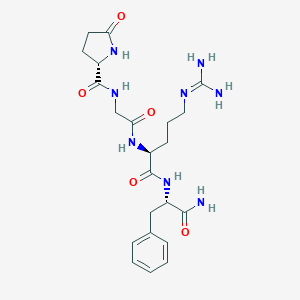
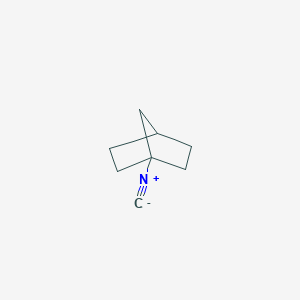
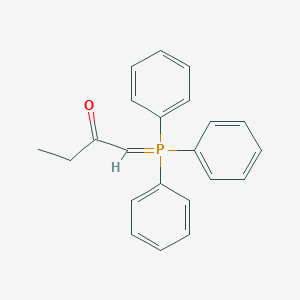
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
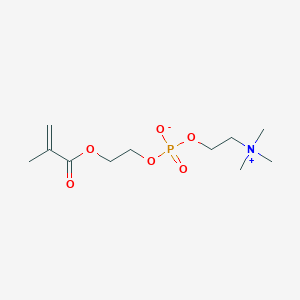
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)